
1-Methylpyrazole;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyrazole is a heterocyclic organic compound containing a pyrazole ring with a methyl group attached to the nitrogen atom at position 1. Sulfuric acid, a strong mineral acid, is often used in conjunction with 1-methylpyrazole in various chemical reactions. The combination of these two compounds can lead to the formation of various derivatives with significant applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpyrazole can be synthesized through various methods, including the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of methylhydrazine with acetylacetone under acidic conditions to form 1-methylpyrazole .
Industrial Production Methods: In industrial settings, 1-methylpyrazole is often produced using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylpyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Derivatives of 1-methylpyrazole are explored for their potential use in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methylpyrazole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The specific pathways involved depend on the particular derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Pyrazole: A parent compound with similar chemical properties but without the methyl group.
1,2-Diazole: Another heterocyclic compound with two nitrogen atoms in the ring.
Imidazole: Contains two nitrogen atoms at different positions compared to pyrazole.
Uniqueness: 1-Methylpyrazole is unique due to the presence of the methyl group, which can influence its reactivity and the types of derivatives that can be formed. This makes it a valuable compound in the synthesis of various chemical and pharmaceutical products .
Eigenschaften
CAS-Nummer |
917872-09-4 |
|---|---|
Molekularformel |
C4H8N2O4S |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
1-methylpyrazole;sulfuric acid |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-6-4-2-3-5-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LHWYKPYGDXYADI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=N1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


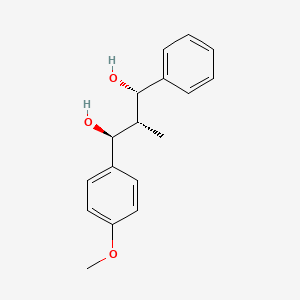
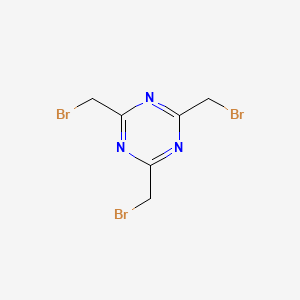

![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
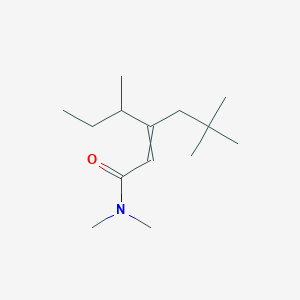
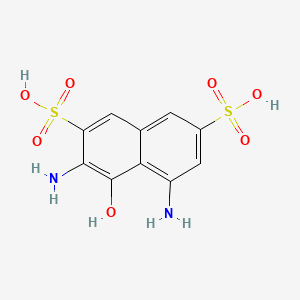

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

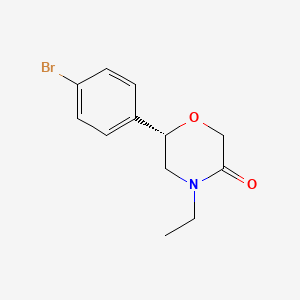
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
